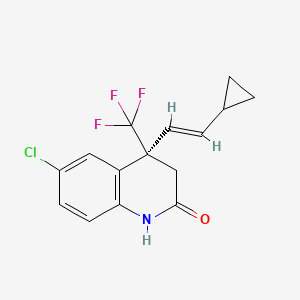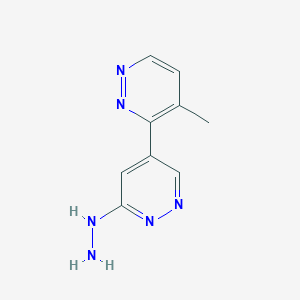
6'-Hydrazino-4-methyl-3,4'-bipyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[5-(4-methylpyridazin-3-yl)pyridazin-3-yl]hydrazine is a heterocyclic compound featuring two pyridazine rings and a hydrazine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [5-(4-methylpyridazin-3-yl)pyridazin-3-yl]hydrazine typically involves the reaction of 4-methylpyridazine with hydrazine under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
[5-(4-methylpyridazin-3-yl)pyridazin-3-yl]hydrazine can undergo various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form corresponding azo compounds.
Reduction: The pyridazine rings can be reduced under specific conditions to form dihydropyridazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Azo compounds
Reduction: Dihydropyridazine derivatives
Substitution: Various substituted hydrazine derivatives
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [5-(4-methylpyridazin-3-yl)pyridazin-3-yl]hydrazine is used as a building block for the synthesis of more complex heterocyclic compounds. It serves as a precursor in the development of new materials with unique electronic and optical properties.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme inhibition and receptor binding. Its structure allows it to interact with various biological targets, making it a valuable tool in biochemical assays.
Medicine
In medicinal chemistry, [5-(4-methylpyridazin-3-yl)pyridazin-3-yl]hydrazine is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases, including cancer and infectious diseases, due to its ability to interfere with specific molecular pathways.
Industry
The compound is also explored for its industrial applications, such as in the development of new polymers and coatings. Its unique chemical properties make it suitable for use in advanced materials with enhanced performance characteristics.
Mecanismo De Acción
The mechanism of action of [5-(4-methylpyridazin-3-yl)pyridazin-3-yl]hydrazine involves its interaction with molecular targets such as enzymes and receptors. The hydrazine group can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. Additionally, the compound can bind to receptors, modulating their signaling pathways and affecting cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
[5-(4-methylpyridazin-3-yl)pyridazin-3-yl]amine: Similar structure but with an amine group instead of hydrazine.
[5-(4-methylpyridazin-3-yl)pyridazin-3-yl]thiol: Contains a thiol group instead of hydrazine.
[5-(4-methylpyridazin-3-yl)pyridazin-3-yl]methane: Features a methane group in place of hydrazine.
Uniqueness
[5-(4-methylpyridazin-3-yl)pyridazin-3-yl]hydrazine is unique due to its hydrazine group, which imparts distinct reactivity and biological activity. This makes it a versatile compound for various applications, distinguishing it from its analogs with different functional groups.
Propiedades
Fórmula molecular |
C9H10N6 |
|---|---|
Peso molecular |
202.22 g/mol |
Nombre IUPAC |
[5-(4-methylpyridazin-3-yl)pyridazin-3-yl]hydrazine |
InChI |
InChI=1S/C9H10N6/c1-6-2-3-11-15-9(6)7-4-8(13-10)14-12-5-7/h2-5H,10H2,1H3,(H,13,14) |
Clave InChI |
PLPMLRRDHBFZLG-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=NC=C1)C2=CC(=NN=C2)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


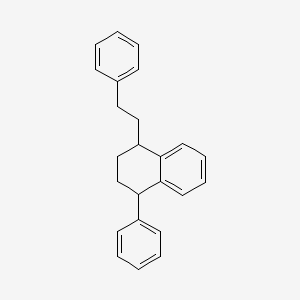
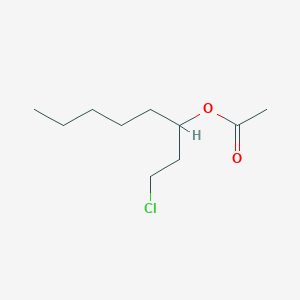
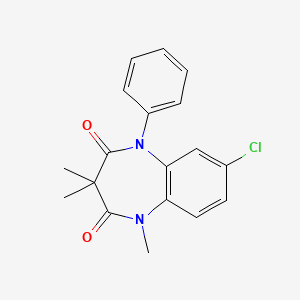
![(2R,5S,6R)-6-[[(2S)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B13854541.png)
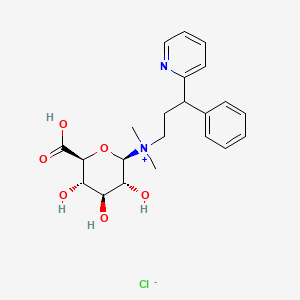
![[(3aR,6S,7R,7aR)-6,7-diacetyloxy-2-methyl-5,6,7,7a-tetrahydro-3aH-pyrano[3,2-d][1,3]thiazol-5-yl]methyl acetate](/img/structure/B13854549.png)
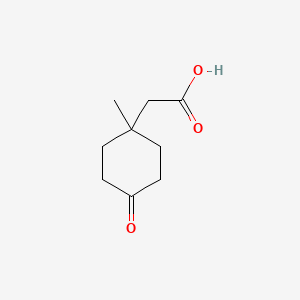
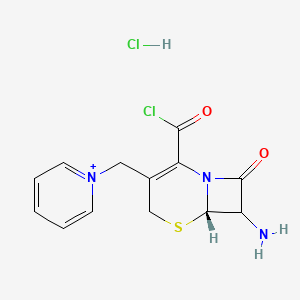
![3-Methyl-6-nitroimidazo[4,5-b]pyridine](/img/structure/B13854586.png)
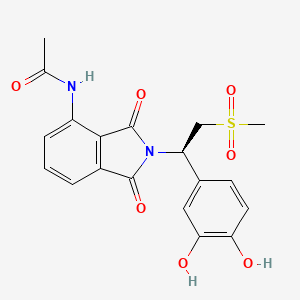
![2-methyl-3-[(2Z,6Z,10Z,18E,22E,26E)-3,7,11,15,19,23,27,31-octamethyldotriaconta-2,6,10,14,18,22,26,30-octaenyl]naphthalene-1,4-dione](/img/structure/B13854600.png)
![4-[3-(3-tert-butyl-4-pyrrolidin-1-ylphenyl)-4-(2-octanoyloxyethoxy)phenyl]benzoic acid](/img/structure/B13854602.png)
